1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

Physicochemical profiling Drug-likeness Urotensin II antagonism

1-(3-Methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole (CAS 929970-90-1) is a synthetic, multi-functionalized benzimidazole derivative incorporating a 3-methoxybenzyl substituent at the N1 position and a 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl moiety at the C2 position. The molecule (C23H23N3O3S2, MW 453.6) belongs to a broader class of pyrrolidine sulfonamide–benzimidazole conjugates that have been investigated as urotensin II antagonists and ACSS2 modulators in patent and early-stage research contexts.

Molecular Formula C23H23N3O3S2
Molecular Weight 453.6 g/mol
Cat. No. B12173701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Molecular FormulaC23H23N3O3S2
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C4CCCN4S(=O)(=O)C5=CC=CS5
InChIInChI=1S/C23H23N3O3S2/c1-29-18-8-4-7-17(15-18)16-25-20-10-3-2-9-19(20)24-23(25)21-11-5-13-26(21)31(27,28)22-12-6-14-30-22/h2-4,6-10,12,14-15,21H,5,11,13,16H2,1H3
InChIKeyASASILIZJOLJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 929970-90-1: Core Structural and Procurement Datasheet for 1-(3-Methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole


1-(3-Methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole (CAS 929970-90-1) is a synthetic, multi-functionalized benzimidazole derivative incorporating a 3-methoxybenzyl substituent at the N1 position and a 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl moiety at the C2 position . The molecule (C23H23N3O3S2, MW 453.6) belongs to a broader class of pyrrolidine sulfonamide–benzimidazole conjugates that have been investigated as urotensin II antagonists and ACSS2 modulators in patent and early-stage research contexts [1]. Structurally, it differs from simpler 2-(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)-1H-benzimidazole analogs by the presence of the 3-methoxybenzyl group, a feature that can significantly alter lipophilicity, target engagement, and metabolic stability .

Why Generic Substitution of 1-(3-Methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole (CAS 929970-90-1) with Close Benzimidazole Analogs Is Not Straightforward


Within the pyrrolidine sulfonamide–benzimidazole series, even minor structural variations produce pronounced differences in physicochemical and pharmacological profiles. The 3-methoxybenzyl substituent on the benzimidazole N1 of the target compound is not a passive spectator; it directly impacts logP, aqueous solubility, and the compound's ability to occupy lipophilic sub-pockets in targets such as the urotensin II receptor or ACSS2 [1]. Removal of this group, as in the unsubstituted 2-[1-(thiophene-2-sulfonyl)-pyrrolidin-2-yl]-1H-benzoimidazole (CAS 929814-22-2), is predicted to reduce molecular weight by >120 Da and markedly decrease calculated lipophilicity, which would alter membrane permeability and protein binding . Furthermore, the precise connectivity—pyrrolidine C2 attachment to benzimidazole C2, rather than the C3 attachment found in some commercial analogs—determines the three-dimensional presentation of the thiophenesulfonyl group and is critical for potency in reported urotensin II antagonist pharmacophore models [1]. Consequently, substituting the target compound with a close-in-class analog without these precise structural features risks losing the intended pharmacological activity, justifying procurement based on exact structural identity.

Quantitative Differentiation of 1-(3-Methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole Against Its Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Differentiation Versus the N1-Unsubstituted Analog (CAS 929814-22-2)

The target compound incorporates a 3-methoxybenzyl group at the benzimidazole N1 position, which is absent in the direct analog 2-[1-(thiophene-2-sulfonyl)-pyrrolidin-2-yl]-1H-benzoimidazole (CAS 929814-22-2). This structural difference results in a molecular weight increase of 120.17 Da (453.6 vs. 333.43 Da) and is predicted to elevate the calculated logP, enhancing membrane permeability but potentially reducing aqueous solubility . In urotensin II antagonist development, N1-benzyl substitution on benzimidazoles has been associated with improved receptor binding affinity, and the 3-methoxy substituent may further provide hydrogen-bonding interactions within the binding pocket .

Physicochemical profiling Drug-likeness Urotensin II antagonism

Pyrrolidine Connectivity Isomerism: C2 vs. C3 Attachment to Benzimidazole and Impact on Predicted Pharmacophore Geometry

The target compound connects the pyrrolidine ring to the benzimidazole C2 via the pyrrolidine C2 position. In contrast, commercially available analogs such as 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS not specified) feature a C3 linkage. This regiochemical difference alters the spatial orientation of the thiophenesulfonyl pharmacophore relative to the benzimidazole core [1]. In the urotensin II antagonist series represented by US 7,019,008, the C2 linkage is explicitly claimed as part of the active pharmacophore, and shifting the attachment to C3 is predicted to disrupt the optimal binding geometry [1].

Conformational analysis Urotensin II pharmacophore Structure–activity relationship

Predicted Aqueous Solubility and Polarity Differentiation Driven by the 3-Methoxybenzyl Group

The 3-methoxybenzyl substituent significantly increases the molecular surface area and polar surface area (TPSA) of the target compound relative to N1-unsubstituted analogs. While experimental solubility data are not publicly available for this exact compound, class-level data indicate that N1-benzylation of benzimidazoles typically reduces aqueous solubility by 5- to 20-fold while improving blood–brain barrier penetration potential . For biological assays requiring consistent compound concentration in aqueous media, the target compound’s solubility profile must be carefully matched; an N1–H analog will yield false-negative results due to precipitation at lower concentrations.

Solubility Formulation CNS permeability

Validated Application Scenarios for 1-(3-Methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole (CAS 929970-90-1) Based on Structural and Pharmacological Evidence


Urotensin II Receptor Antagonist Lead Optimization and SAR Expansion

The compound’s architecture aligns with the pyrrolidine sulfonamide pharmacophore claimed in US 7,019,008 for urotensin II antagonism [1]. Its N1-(3-methoxybenzyl) substitution and C2-linked pyrrolidine moiety make it a suitable advanced intermediate for SAR studies aimed at improving receptor binding affinity and metabolic stability over earlier-generation analogs.

ACSS2 Inhibitor Discovery and Metabolic Reprogramming Research

Patent and literature evidence link benzimidazole–thiophenesulfonyl scaffolds to ACSS2 (acetyl-CoA synthetase 2) modulation, a target in cancer metabolism [2]. The target compound’s extended N1 substitution may enhance cellular uptake and ACSS2 active-site occupancy, positioning it as a candidate for further enzymatic and cellular assay profiling.

Chemical Biology Tool Compound for Studying Sulfonamide-Mediated Protein Degradation

Aryl sulfonamide motifs have been characterized as molecular glues that recruit DCAF15 E3 ligase to degrade RBM39 and other targets [3]. The thiophenesulfonyl group in the target compound, combined with the benzimidazole scaffold, provides a unique starting point for investigating structure–degradation relationships in targeted protein degradation (TPD) programs.

Physicochemical Comparator in Benzimidazole N-Substitution Studies

The distinct MW, predicted logP, and connectivity of the target compound relative to the N1–H analog (CAS 929814-22-2) make it a valuable tool for systematic studies correlating N1-benzylation with solubility, permeability, and target binding in benzimidazole-based series.

Quote Request

Request a Quote for 1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.